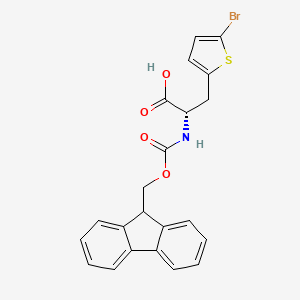

Fmoc-L-2-(5-bromothienyl)alanine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Fmoc-modified amino acids is a critical aspect of peptide chemistry, with various methods being developed to ensure efficient and racemization-free protocols. For instance, the activation of N-(9-Fluorenylmethoxycarbonyl)-L-alanine [Fmoc-Ala-OH] using COMU and its subsequent reduction to Fmoc-L-alaninol is described as a trouble-free and quick method, avoiding racemization and characterized by NMR and mass spectral studies . Similarly, the synthesis of peptides incorporating 5-aminolaevulinic acid (5-ALA) using standard Fmoc solid-phase chemistry has been reported, demonstrating the versatility of Fmoc chemistry in creating cell-permeable peptides for applications such as photodynamic therapy . Moreover, the direct synthesis of Fmoc-protected amino acids using organozinc chemistry has been applied to create substituted phenylalanines and 4-oxoamino acids, showcasing the adaptability of Fmoc chemistry to various amino acid derivatives .

Molecular Structure Analysis

The molecular structure of Fmoc-modified amino acids is crucial for their function and application. The study of Fmoc-L-alaninol's electronic absorption and fluorescence emission spectra in different solvents revealed insights into the solvatochromic properties and the nature of solvent-solute interactions . Additionally, the synthesis and structural analysis of N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine provided a comprehensive summary of noncovalent interactions and supramolecular synthon patterns in the crystal structures of Fmoc-amino acids, highlighting the importance of understanding these interactions for the design of novel biomaterials and therapeutics .

Chemical Reactions Analysis

The reactivity of Fmoc-modified amino acids is a key factor in their utility for peptide synthesis and material fabrication. The Fmoc group's inherent hydrophobicity and aromaticity promote the self-assembly of these molecules, which is essential for their applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties . The ability to incorporate Fmoc-modified amino acids into peptides and subsequently modify them, as demonstrated by the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, expands the potential for creating functional neoglycopeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-modified amino acids are influenced by their molecular structure and the presence of the Fmoc group. The solvatochromic properties of Fmoc-L-alaninol, for example, are indicative of its interactions with solvents and the substantial redistribution of π-electron densities in a more polar excited state . The Fmoc group's role in self-assembly and the formation of functional materials is a testament to its impact on the physical properties of these molecules . The comprehensive analysis of interactions in the crystal structures of Fmoc-amino acids further underscores the significance of these properties in the development of advanced materials and therapeutics .

Applications De Recherche Scientifique

Self-Assembly and Gelation Properties

The incorporation of bulky aromatic substituents like Fmoc (fluorenylmethyloxycarbonyl) into amino acids can significantly affect their self-assembly properties. Fmoc-conjugated amino acids like Fmoc-β-alanine-histidine have been shown to form well-defined amyloid fibrils and hydrogels, a process influenced by the presence of the Fmoc motif (Castelletto et al., 2011).

Synthesis and Applications in Glycobiology

Fmoc-amino acids are utilized in the synthesis of complex molecules such as glycoconjugates. For instance, orthogonally protected Fmoc-amino acids have been used in the construction of triantennary peptide glycoclusters on a solid support, demonstrating their utility in glycobiological applications (Katajisto et al., 2002).

Investigation of Solvatochromic Properties

The solvatochromic properties of Fmoc-amino acids, like Fmoc-l-alaninol, have been studied to understand their interactions with solvents. This research provides insights into the nature and extent of solvent-solute interactions, crucial for applications in various fields including material science (Lalithamba et al., 2014).

Role in Peptide Synthesis

Fmoc-amino acids are essential in peptide synthesis, particularly in the solid-phase synthesis approach. They have been used to study the formation and structure of peptides, as well as the influence of protecting groups like Fmoc on peptide secondary structure (Larsen et al., 1993).

Design of Functional Materials

The modification of amino acids with Fmoc groups, as seen in Fmoc-modified amino acids and short peptides, has shown potential in the fabrication of functional materials. These modifications leverage the hydrophobicity and aromaticity of the Fmoc moiety to drive self-assembly, leading to applications in cell cultivation, drug delivery, and catalysis (Tao et al., 2016).

Mécanisme D'action

Target of Action

The primary target of Fmoc-L-2-(5-bromothienyl)alanine is the amine group of amino acids . The compound is used as a protecting group in organic synthesis, particularly in the synthesis of peptides .

Mode of Action

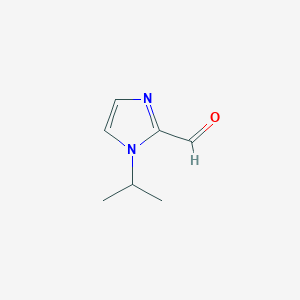

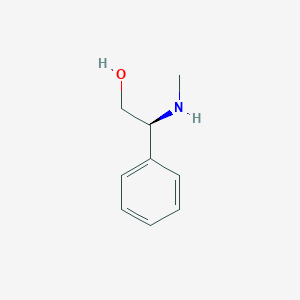

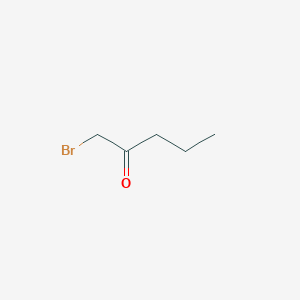

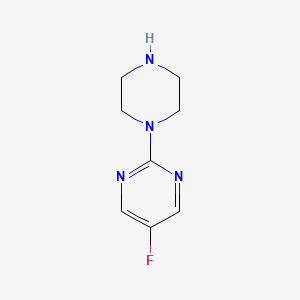

Fmoc-L-2-(5-bromothienyl)alanine acts by protecting the amine group during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for this purpose as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-L-2-(5-bromothienyl)alanine is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the solid-phase peptide synthesis (SPPS) approach, where it serves as a temporary protecting group for the amine at the N-terminus .

Result of Action

The primary result of the action of Fmoc-L-2-(5-bromothienyl)alanine is the protection of the amine group during peptide synthesis . This allows for the successful formation of peptides without unwanted side reactions. After its purpose is served, the Fmoc group is removed, leaving the synthesized peptide intact .

Action Environment

The action of Fmoc-L-2-(5-bromothienyl)alanine is influenced by various environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Moreover, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other reactive substances in the environment.

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-3-(5-bromothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrNO4S/c23-20-10-9-13(29-20)11-19(21(25)26)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,27)(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNLVFDGUSJGFG-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(S4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(S4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-2-(5-bromothienyl)alanine | |

CAS RN |

220497-50-7 | |

| Record name | (αS)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

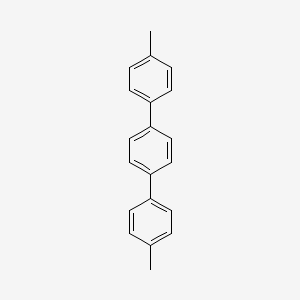

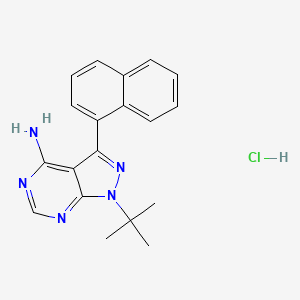

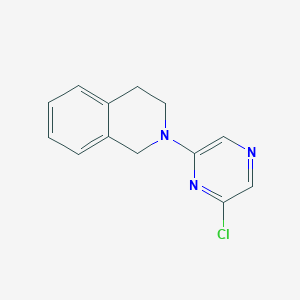

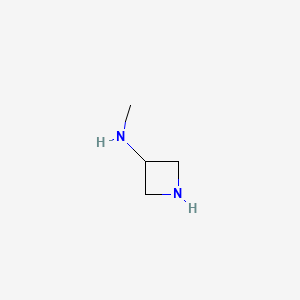

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)